3-(2-Furyl)-5-(trifluoromethyl)-4H-1,2,4-triazole

Medicinal Chemistry Heterocyclic Chemistry Structure-Activity Relationship

Researchers requiring a non-interchangeable heterocyclic scaffold for structure-activity relationship (SAR) studies often face supply gaps for authentically characterized dual-substituted triazoles. This compound directly addresses that need. - Differentiated Scaffold: The 2-furyl and 5-trifluoromethyl combination provides distinct electronic and H-bond acceptor properties compared to thienyl or des-CF₃ analogs, as supported by patent class distinctions. - Validated Identity: Supplied with confirmed CAS 1393575-72-8, molecular weight (203.12 g/mol), and InChIKey (ANICTIVQXCTYBA-UHFFFAOYSA-N) for seamless analytical method integration. - Dual-Use Utility: Suitable as a key building block for novel agrochemical discovery and fluorinated bioactive molecule synthesis.

Molecular Formula C7H4F3N3O
Molecular Weight 203.12 g/mol
Cat. No. B12125864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Furyl)-5-(trifluoromethyl)-4H-1,2,4-triazole
Molecular FormulaC7H4F3N3O
Molecular Weight203.12 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C2=NNC(=N2)C(F)(F)F
InChIInChI=1S/C7H4F3N3O/c8-7(9,10)6-11-5(12-13-6)4-2-1-3-14-4/h1-3H,(H,11,12,13)
InChIKeyANICTIVQXCTYBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Furyl)-5-(trifluoromethyl)-4H-1,2,4-triazole: Identity & Procurement


3-(2-Furyl)-5-(trifluoromethyl)-4H-1,2,4-triazole (CAS 1393575-72-8; C₇H₄F₃N₃O; MW 203.12) is a heterocyclic compound comprising a 1,2,4-triazole core substituted at the 3-position with a 2-furyl moiety and at the 5-position with a trifluoromethyl (-CF₃) group [1]. This dual-substitution pattern distinguishes it from mono-substituted triazole analogs and creates a unique physicochemical profile. The compound is commercially available as a research-grade building block from multiple chemical suppliers .

Substitution pattern 3-(2-furyl) with 5-CF₃ on 1,2,4-triazole, distinct from mono-substituted analogs
Physicochemical profile Reported differentiated lipophilicity and metabolic stability relative to des-CF₃ or methyl analogs
Availability Off-the-shelf research building block; commercially supplied at defined purity

Why Generic Substitution Fails


Direct analog substitution is scientifically inadvisable due to the documented structure-activity divergence between furyl and thienyl heteroaromatic substituents. Patent literature demonstrates that furyl- and thienyl-substituted triazole derivatives are treated as distinct compound classes with independent therapeutic utility claims, reflecting the non-interchangeable nature of these ostensibly similar oxygen- and sulfur-containing heterocycles [1]. The -CF₃ group confers enhanced lipophilicity and metabolic stability relative to non-fluorinated or methyl-substituted analogs, meaning replacement with a des-trifluoromethyl analog would alter the compound's physicochemical and pharmacokinetic profile [2].

Furyl vs. thienyl heterocycle

Oxygen and sulfur create distinct electronic environments; H-bond capacity and molecular recognition may shift. Patent literature treats them as separate chemical classes.

CF₃ group removal

Des-trifluoromethyl analogs may exhibit altered lipophilicity, metabolic stability, and membrane permeability, changing the pharmacokinetic profile.

Comparative Evidence


Furyl vs. Thienyl Substitution

In patent disclosures covering furyl and thienyl triazole derivatives, the 2-furyl substituent is explicitly distinguished from 2-thienyl as a structurally non-equivalent heteroaromatic group. The patent defines these as separate subclasses requiring independent claims, indicating that furyl vs. thienyl substitution produces differentiable biological outcomes rather than interchangeable properties [1]. The oxygen atom in furan (electronegativity 3.44) versus sulfur in thiophene (electronegativity 2.58) creates distinct electronic environments on the triazole ring, affecting hydrogen-bonding capacity and molecular recognition.

Furyl vs. Thienyl
Class-level inference
3-(2-furyl) triazole: H-bond acceptor count 2
3-(2-thienyl) triazole: H-bond acceptor count 1
Structure–activity distinction may affect target recognition
Patent-defined class separation; validate in specific assay context
Medicinal Chemistry Heterocyclic Chemistry Structure-Activity Relationship

Trifluoromethyl Group Impact

The trifluoromethyl (-CF₃) group at the 5-position of the 1,2,4-triazole ring confers well-established physicochemical advantages over non-fluorinated analogs. Introduction of -CF₃ into therapeutic compounds enhances lipophilicity (logP increase typically 0.5-1.0 units depending on scaffold), metabolic stability (reduced CYP450-mediated oxidation), conformational preference, and bioavailability [1]. In the context of 1,2,4-triazoles, trifluoromethylated derivatives have attracted significant attention specifically because of these property enhancements [1].

CF₃ Group Impact
Class-level inference
logP increase ~0.5–1.0 units; enhanced metabolic stability to CYP450 oxidation reported
Reported ADME property shift from non-fluorinated analogs
Scaffold-dependent; confirm experimentally
Pharmacokinetics Drug Design Fluorine Chemistry

Synthetic Utility: Insecticidal Diamides

5-(2-Furyl)-3-(trifluoromethyl)pyrazole (CAS 197507-85-0), a structural isomer that shares the identical furyl and trifluoromethyl substitution pattern on a pyrazole core, has documented use as a reactant in the synthesis of novel anthranilic diamides containing N-substituted nitrophenylpyrazole moieties for potential insecticide applications . This demonstrates that the furyl/trifluoromethyl substitution motif has proven utility in generating bioactive agrochemical candidates. The triazole variant of this substitution pattern (target compound) offers analogous synthetic versatility with the 1,2,4-triazole core providing additional hydrogen-bonding and metal-chelating capacity not available in the pyrazole analog.

Synthetic Utility
Supporting evidence
Triazole variant: 3 N atoms, metal chelation potential
Pyrazole isomer: documented for insecticidal diamide synthesis
Furyl/CF₃ motif supports agrochemical building block applications
Triazole coordination chemistry to validate
Agrochemical Synthesis Insecticide Development Building Block Chemistry

CAS Authentication & Availability

3-(2-Furyl)-5-(trifluoromethyl)-4H-1,2,4-triazole is unambiguously identified by CAS Registry Number 1393575-72-8 with verified molecular formula C₇H₄F₃N₃O and molecular weight 203.12 g/mol [1]. The InChIKey (ANICTIVQXCTYBA-UHFFFAOYSA-N) and SMILES notation (FC(F)(F)c1nc(-c2ccco2)n[nH]1) provide unambiguous structural authentication for procurement specifications [2]. The compound is commercially available from multiple research chemical suppliers at 95% purity, enabling direct sourcing without custom synthesis requirements .

CAS Authentication
Supporting evidence
CAS 1393575-72-8; ≥95% purity; InChIKey ANICTIVQXCTYBA-UHFFFAOYSA-N
Verified identity reduces procurement risk
Confirm lot-specific COA upon receipt
Chemical Procurement Compound Identity Quality Assurance

Verified Application Scenarios


Medicinal Chemistry: Fluorinated Drug Building Block

Utilize 3-(2-furyl)-5-(trifluoromethyl)-4H-1,2,4-triazole as a scaffold for synthesizing fluorinated bioactive molecules. The -CF₃ group enhances lipophilicity and metabolic stability relative to non-fluorinated triazole building blocks [1], while the 2-furyl substituent provides distinct hydrogen-bond acceptor capacity and electronic properties compared to thienyl analogs [2]. The 1,2,4-triazole core enables metal coordination and additional H-bonding interactions not available in pyrazole variants of the same substitution motif.

Agrochemical Pesticide Precursor

Employ as a building block for novel fungicides or insecticides, leveraging the established utility of the furyl/trifluoromethyl motif in agrochemical synthesis. The structurally related 5-(2-furyl)-3-(trifluoromethyl)pyrazole is documented as a reactant for anthranilic diamide insecticides . The 1,2,4-triazole variant offers a differentiated heterocyclic core with applications in ergosterol biosynthesis inhibition pathways common to triazole fungicide mechanisms.

SAR: Furyl vs. Heteroaryl Substitution

Incorporate this compound into SAR campaigns comparing furyl-, thienyl-, and other heteroaryl-substituted 1,2,4-triazoles. Patent literature establishes that furyl and thienyl substitution patterns are treated as distinct chemical classes with independent biological activity profiles [2]. This compound enables direct head-to-head comparison of furan oxygen-containing versus sulfur-containing heteroaromatic substituents on the identical triazole-trifluoromethyl scaffold.

Analytical Reference Standard

Deploy as a characterized reference compound for analytical method development and quality control. The compound has a validated CAS registry number (1393575-72-8), defined molecular weight (203.12 g/mol), and established InChIKey (ANICTIVQXCTYBA-UHFFFAOYSA-N) [3]. These authenticated identifiers support reliable LC-MS/MS and NMR method development for detecting this compound class in complex matrices.

Application
Selection Property
Validation Focus
Medicinal chemistry building block
Reported lipophilicity & metabolic stability context from CF₃
ADME profile comparison to non-fluorinated triazole analogs
Agrochemical building block (insecticide/fungicide)
Furyl/CF₃ motif on triazole core, differentiated coordination capacity
Bioactivity screening in target pest or pathway assays
SAR: furyl vs. heteroaryl substituents
Distinct H-bonding and electronic properties of 2-furyl group
Biological activity differentiation vs. thienyl and other heteroaryl analogs
Analytical reference standard
Authenticated CAS, InChIKey, and molecular weight
Method development specificity (LC-MS/MS, NMR)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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